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The table below summarizes the key efficacy and safety data for Conteltinib from the first-in-human Phase

1 study, alongside data for other ALK inhibitors for context [1] [2] [3].

Table 1: Efficacy and Safety of ALK Inhibitors in TKI-Naive Advanced ALK+ NSCLC

ORR Median
ALK Inhibitor  Trial Name / (%) PFS Common TRAEs Recommended
(Generation) Source (95% (Months) (Incidence) Phase 2 Dose
Cl) (95% CiI)
Conteltinib NCT02695550 64.1 15.9 (9.26 - Diarrhea (71.9%), 600 mg QD
(2nd) (Phase 1) (47.2- 23.3) Elevated serum
78.8) creatinine (45.3%),
Elevated AST
(39.1%), Nausea
(37.5%) [1]
Alectinib ALEX Study [4] / 25.7 [4] Dysgeusia, myalgia, 600 mg BID
(2nd) rash [4]
Brigatinib ALTA-1L & J- 79 (72 29.3(23.9- Increased CPK 180 mg QD (with
(2nd) ALTA - 85) 44.7) (31%), Hypertension lead-in)
(Integrated) [5] (18%), Increased
lipase (16%) [5]
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ORR Median

ALK Inhibitor  Trial Name / (%) PFS Common TRAEs Recommended
(Generation) Source (95% (Months) (Incidence) Phase 2 Dose
Cl) (95% CI)
Lorlatinib Network Meta- / Ranked / /
(3rd) Analysis [4] most
effective for
PFS [4]

Abbreviations: ORR: Objective Response Rate; PFS: Progression-Free Survival; TRAEs: Treatment-
Related Adverse Events; QD: Once Daily; BID: Twice Daily; CPK: Creatine Phosphokinase.

Detailed Experimental Protocol for Conteltinib

The key data on Conteltinib were generated from a multicenter, open-label, single-arm Phase 1 study

(NCT02695550). Here is a detailed breakdown of the experimental methodology [1]:

e Study Design: The study consisted of a dose-escalation phase followed by a dose-expansion
phase. The dose-escalation used a modified Fibonacci sequence, with oral Conteltinib doses
ranging from 50 mg to 800 mg taken once daily (QD). A 7-day pharmacokinetic (PK) lead-in phase
involved a single dose before continuous 28-day cycles began.

¢ Patient Population: The study enrolled 64 patients with advanced ALK-positive NSCLC, confirmed
by FISH, IHC, PCR, or NGS. Of these, 41 (64.1%) were ALK TKI-naive, meaning they had not
received any prior ALK-targeted therapy. Key inclusion criteria were: age 18-75, ECOG performance
status <2, at least one measurable lesion, and adequate organ function.

¢ Primary Endpoints: The primary goals were to determine the Maximum Tolerated Dose (MTD),
observe Dose-Limiting Toxicities (DLTs), and assess the safety profile by recording Adverse Events
(AEs).

e Secondary Endpoints: These included evaluating efficacy through Objective Response Rate
(ORR), Progression-Free Survival (PFS), and Duration of Response (DoR), as well as
characterizing the pharmacokinetic (PK) properties of the drug.

o Statistical Analysis: Efficacy analyses were performed on the per-protocol population (39 TKI-naive
patients). Response was evaluated using standard criteria (likely RECIST v1.1, though explicitly
stated in the source). PFS and DoR were estimated using the Kaplan-Meier method.

The workflow of this clinical study is summarized in the diagram below:
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Preclinical Profile and Mechanism of Action

Conteltinib is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor.
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¢ Potency and Selectivity: In enzymatic assays, Conteltinib demonstrated approximately 10-fold
greater potency than Crizotinib against ALK [1].

¢ Activity Against Mutations: Preclinical studies showed that Conteltinib can inhibit various
crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q
[1].

¢ Additional Targets: Besides ALK, Conteltinib also inhibits Focal Adhesion Kinase (FAK) and
Pyk2, although with less potency than its inhibition of ALK. This multi-target activity may contribute to
its anti-tumor effects, particularly in overcoming resistance [1] [6]. FAK is a crucial protein involved in
cell adhesion, migration, and survival, and its overexpression is linked to tumor progression [6].

The core mechanism of Conteltinib and its place in the ALK signaling pathway can be visualized as

follows:

Conteltinib (CT-707)
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Interpretation and Research Implications

For researchers and drug development professionals, the data on Conteltinib suggests several key points:

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://www.mdpi.com/2218-273X/15/9/1233
https://www.mdpi.com/2218-273X/15/9/1233
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://www.smolecule.com/products/s524211?utm_src=pdf-body-img
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

e Position in the Treatment Landscape: The efficacy of Conteltinib in TKI-naive patients (ORR
64.1%, median PFS 15.9 months) appears promising. When contextualized with published data, its
PFS is shorter than the established PFS for Alectinib (25.7 months) and Brigatinib (29.3 months) from
their major trials, but it was tested in a earlier-phase study [1] [5] [4].

¢ Unique Pharmacological Profile: Its additional inhibition of FAK/Pyk2 presents a potential
differentiating mechanism compared to other ALK inhibitors, which may be leveraged to overcome
specific resistance pathways [1] [6].

o Safety Considerations: The safety profile is manageable, dominated by gastrointestinal and hepatic
events. The lack of reached MTD and the low rate of grade >3 TRAES (14.1%) support its tolerability
for further development [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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